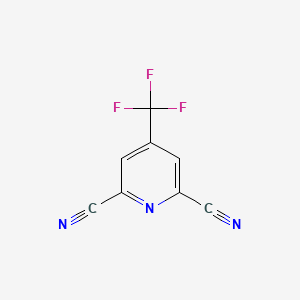
2,6-Pyridinedicarbonitrile,4-(trifluoromethyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Pyridinedicarbonitrile,4-(trifluoromethyl) is a heterocyclic compound with the molecular formula C8H2F3N3. It is a derivative of pyridine, characterized by the presence of two cyano groups at the 2 and 6 positions and a trifluoromethyl group at the 4 position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinedicarbonitrile,4-(trifluoromethyl) typically involves the reaction of 2,6-dicyanopyridine with trifluoromethylating agents. One common method is the reaction of 2,6-dicyanopyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of 2,6-Pyridinedicarbonitrile,4-(trifluoromethyl) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Pyridinedicarbonitrile,4-(trifluoromethyl) undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Oxidation: Oxidative reactions can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted pyridines, amines, carboxylic acids, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Pyridinedicarbonitrile,4-(trifluoromethyl) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in the development of bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,6-Pyridinedicarbonitrile,4-(trifluoromethyl) depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The cyano groups can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2,6-Dicyanopyridine: Lacks the trifluoromethyl group and has different reactivity and applications.
4-Trifluoromethylpyridine: Lacks the cyano groups and has different chemical properties and uses.
2,6-Dicyano-4-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
2,6-Pyridinedicarbonitrile,4-(trifluoromethyl) is unique due to the presence of both cyano and trifluoromethyl groups, which confer distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H2F3N3 |
|---|---|
Molecular Weight |
197.12 g/mol |
IUPAC Name |
4-(trifluoromethyl)pyridine-2,6-dicarbonitrile |
InChI |
InChI=1S/C8H2F3N3/c9-8(10,11)5-1-6(3-12)14-7(2-5)4-13/h1-2H |
InChI Key |
NDNJYIHXPUQJLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B12273547.png)
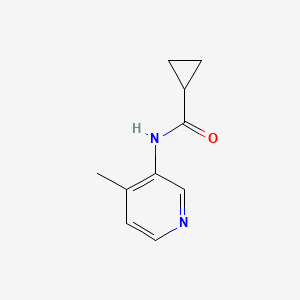
![2-Chloro-4,5,6-trifluorobenzo[d]thiazole](/img/structure/B12273557.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12273565.png)
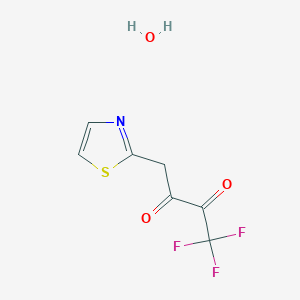
![1-(4-Methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12273571.png)
![3-({1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12273572.png)
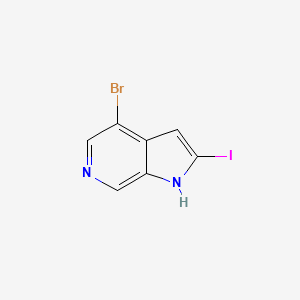
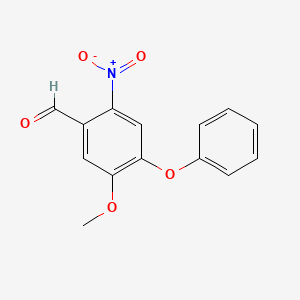
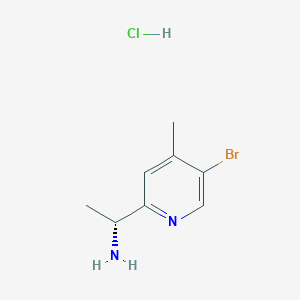


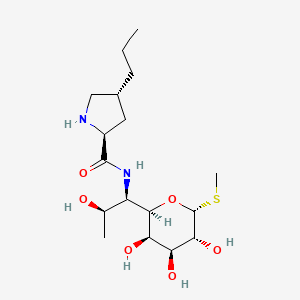
![Acetic acid,[(trimethylstannyl)thio]-, isooctyl ester (9CI)](/img/structure/B12273609.png)
